2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one
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Overview
Description
2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. A common route might include the reaction of a butyl-substituted pyrimidine derivative with a nitrating agent to introduce the nitro group, followed by hydrolysis to form the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 2-Butyl-6-oxo-5-nitropyrimidin-4(1H)-one.
Reduction: 2-Butyl-6-hydroxy-5-aminopyrimidin-4(1H)-one.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-6-hydroxy-4(1H)-pyrimidinone: Lacks the nitro group.
2-Butyl-5-nitro-4(1H)-pyrimidinone: Lacks the hydroxyl group.
6-Hydroxy-5-nitropyrimidin-4(1H)-one: Lacks the butyl group.
Uniqueness
2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one is unique due to the presence of both the nitro and hydroxyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
60185-69-5 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-butyl-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O4/c1-2-3-4-5-9-7(12)6(11(14)15)8(13)10-5/h2-4H2,1H3,(H2,9,10,12,13) |
InChI Key |
HWMINLUHONSISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Origin of Product |
United States |
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